4-(4-Fluorophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

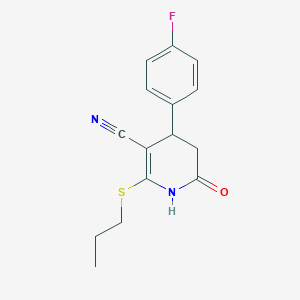

4-(4-Fluorophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a fluorinated tetrahydropyridine derivative characterized by a 4-fluorophenyl substituent at position 4, a propylsulfanyl group at position 2, and a nitrile group at position 2. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the propylsulfanyl group may influence binding interactions in biological targets .

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c1-2-7-20-15-13(9-17)12(8-14(19)18-15)10-3-5-11(16)6-4-10/h3-6,12H,2,7-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFORVDPCPMSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with propylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a cyclization reaction with a suitable nitrile compound under acidic or basic conditions to form the tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogues with Varying Aromatic Substituents

Key Observations :

- Substituent Position : Ethoxy and methyl groups at the phenyl ring’s ortho position (e.g., compounds 3331-3766 and 4552-5021 ) may sterically hinder interactions with target proteins.

- Fluorine Advantage : The 4-fluorophenyl group in the target compound balances lipophilicity (logP ~3.4 inferred from analogues ) and electronic effects, enhancing blood-brain barrier penetration in neurological targets .

Core Structure Modifications

Key Observations :

- Tetrahydropyridine vs.

- Sulfur Substitution: The propylsulfanyl group in the target compound may confer unique interactions with cysteine residues or metal ions in enzymes, a feature absent in non-sulfur analogues .

Biological Activity

4-(4-Fluorophenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This compound is part of a class of tetrahydropyridine derivatives known for various pharmacological effects. The focus of this article is to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 336.38 g/mol. Its structure includes a fluorophenyl group and a propylsulfanyl substituent, which are significant for its biological activity.

Anticancer Properties

Research indicates that tetrahydropyridine derivatives exhibit anticancer properties. A study highlighted that compounds similar to this compound demonstrate selective inhibition of cancer cell proliferation. For example, related compounds have shown complete tumor stasis in human gastric carcinoma models after oral administration .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as kinases and receptors. Preliminary studies suggest that it may influence pathways related to oxidative stress and apoptosis. This interaction can lead to altered cellular processes that inhibit tumor growth.

Case Study: In Vivo Efficacy

In a notable case study involving a derivative of this compound, researchers observed significant antitumor activity in xenograft models. The compound was administered orally and resulted in substantial tumor reduction compared to control groups . This study emphasizes the potential therapeutic applications of tetrahydropyridine derivatives in oncology.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Anticancer Activity | Mechanism | Reference |

|---|---|---|---|

| Compound A | High | Kinase Inhibition | |

| Compound B | Moderate | Apoptosis Induction | |

| Target Compound | Significant | Oxidative Stress Modulation |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of tetrahydropyridine derivatives suggests favorable absorption and distribution characteristics. Safety assessments indicate low toxicity levels in preliminary studies; however, comprehensive toxicological evaluations are necessary for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.